(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol
(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol
Brand Name:
Vulcanchem
CAS No.:
111549-97-4
VCID:
VC20885577
InChI:
InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1
SMILES:
C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Molecular Formula:
C29H34O5
Molecular Weight:
462.6 g/mol
(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol
CAS No.: 111549-97-4
Cat. No.: VC20885577
Molecular Formula: C29H34O5
Molecular Weight: 462.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111549-97-4 |
|---|---|
| Molecular Formula | C29H34O5 |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | (2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol |
| Standard InChI | InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1 |
| Standard InChI Key | PBGRBWYIGUUVHW-NHKHRBQYSA-N |
| Isomeric SMILES | C=CCOC[C@H]([C@H]([C@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
| SMILES | C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator